molecular formula C24H23N3O4 B11112414 N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide

N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide

Cat. No.: B11112414
M. Wt: 417.5 g/mol
InChI Key: HCORRRLVGZNWMS-PCLIKHOPSA-N
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Description

N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its corresponding amine or other reduced forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE is unique due to its specific structural features, such as the presence of both methoxy and hydrazone functional groups.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-phenylethyl]benzamide

InChI

InChI=1S/C24H23N3O4/c1-30-20-13-14-21(31-2)19(15-20)16-25-27-24(29)22(17-9-5-3-6-10-17)26-23(28)18-11-7-4-8-12-18/h3-16,22H,1-2H3,(H,26,28)(H,27,29)/b25-16+

InChI Key

HCORRRLVGZNWMS-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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